H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA
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Overview
Description
The compound “H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural proteins and interact with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid.
Coupling: Adding the next amino acid in the sequence.
Cleavage: Releasing the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to streamline the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide structure.
Scientific Research Applications
Peptides like this one have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein-protein interactions and cellular signaling pathways.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Creating biomaterials and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys-Leu-Lys-Ser-Gly-Ala-Ile-Cys-His-Pro-Val-Phe-Cys-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys-Gly-Leu-Pro-Gly-Thr-Lys-Cys-Cys-Lys-Lys-Pro-OH
- H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys-Leu-Lys-Ser-Gly-Ala-Ile-Cys-His-Pro-Val-Phe-Cys-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys-Gly-Leu-Pro-Gly-Thr-Lys-Cys-Cys-Lys-Lys-Pro-OH
Uniqueness
The uniqueness of the compound lies in its specific amino acid sequence and the presence of multiple cysteine residues, which can form disulfide bonds, contributing to its structural stability and biological activity.
Properties
Molecular Formula |
C190H306F3N55O52S6 |
---|---|
Molecular Weight |
4442 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(1R,6aR,7S,10S,13S,16S,19S,22S,25S,31S,34R,40S,46S,52S,55S,58R,63R,66S,69S,72S,78S,81S,84R,87S,93S,96S,99S)-63-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-19,55,69-tris(4-aminobutyl)-22-(3-amino-3-oxopropyl)-99-benzyl-25,81-bis[(2S)-butan-2-yl]-10,13-bis(3-carbamimidamidopropyl)-31,52-bis[(1R)-1-hydroxyethyl]-72-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-87-(1H-imidazol-5-ylmethyl)-78-methyl-40,66-bis(2-methylpropyl)-a,2,8,8a,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56,64,67,70,73,76,79,82,85,88,94,97-triacontaoxo-96-propan-2-yl-3a,4a,10a,11a,60,61-hexathia-1a,3,7a,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57,65,68,71,74,77,80,83,86,89,95,98-triacontazahexacyclo[56.43.7.434,84.03,7.042,46.089,93]dodecahectane-6a-carbonyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C188H305N55O50S6.C2HF3O2/c1-19-99(12)146(231-137(250)80-194)173(279)206-84-140(253)211-123(79-143(256)257)184(290)241-71-40-54-134(241)172(278)235-145(98(10)11)176(282)238-151(105(18)247)180(286)229-128-91-297-295-90-127-168(274)226-126(165(271)215-111(45-26-31-63-190)157(263)219-117(48-29-34-66-193)181(287)243-73-41-55-135(243)186(292)293)89-298-299-93-130-185(291)242-72-38-52-132(242)170(276)217-115(50-36-68-202-188(198)199)156(262)212-114(49-35-67-201-187(196)197)158(264)221-119(77-107-56-58-109(248)59-57-107)163(269)214-110(44-25-30-62-189)155(261)216-116(60-61-136(195)249)161(267)237-147(100(13)20-2)174(280)207-86-142(255)233-150(104(17)246)179(285)227-125(154(260)204-83-139(252)210-121(75-96(6)7)182(288)239-69-37-51-131(239)169(275)205-85-141(254)232-149(103(16)245)178(284)218-113(160(266)225-127)47-28-33-65-192)88-294-296-92-129(167(273)223-122(78-108-81-200-94-208-108)183(289)240-70-39-53-133(240)171(277)234-144(97(8)9)175(281)222-120(164(270)230-130)76-106-42-23-22-24-43-106)228-177(283)148(101(14)21-3)236-152(258)102(15)209-138(251)82-203-153(259)124(87-244)224-159(265)112(46-27-32-64-191)213-162(268)118(74-95(4)5)220-166(128)272;3-2(4,5)1(6)7/h22-24,42-43,56-59,81,94-105,110-135,144-151,244-248H,19-21,25-41,44-55,60-80,82-93,189-194H2,1-18H3,(H2,195,249)(H,200,208)(H,203,259)(H,204,260)(H,205,275)(H,206,279)(H,207,280)(H,209,251)(H,210,252)(H,211,253)(H,212,262)(H,213,268)(H,214,269)(H,215,271)(H,216,261)(H,217,276)(H,218,284)(H,219,263)(H,220,272)(H,221,264)(H,222,281)(H,223,273)(H,224,265)(H,225,266)(H,226,274)(H,227,285)(H,228,283)(H,229,286)(H,230,270)(H,231,250)(H,232,254)(H,233,255)(H,234,277)(H,235,278)(H,236,258)(H,237,267)(H,238,282)(H,256,257)(H,292,293)(H4,196,197,201)(H4,198,199,202);(H,6,7)/t99-,100-,101-,102-,103+,104+,105+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,144-,145-,146-,147-,148-,149-,150-,151-;/m0./s1 |
InChI Key |
JJDUNZFWULIMFT-YIYXCTSTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)N[C@@H](CSSC[C@@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)[C@@H](C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H](NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)CCCCN)[C@@H](C)O)CC(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)CN)C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)C(C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)CCCCN)C(C)O)CC(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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